

Thermodynamic Properties of 2-Fluorobenzotrifluoride: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluorobenzotrifluoride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **2-fluorobenzotrifluoride** (o-fluorobenzotrifluoride). Due to a scarcity of direct experimental data for this specific compound, this document combines available physical properties with established experimental methodologies for determining thermodynamic values and supplements these with computationally derived data. This guide is intended to serve as a valuable resource for professionals in research, development, and drug discovery who require a thorough understanding of the physicochemical characteristics of this compound.

Physical and Basic Thermodynamic Properties

2-Fluorobenzotrifluoride is a colorless liquid with a molecular formula of $C_7H_4F_4$ and a molecular weight of 164.10 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) A summary of its key physical and basic thermodynamic properties is presented in Table 1.

Table 1: Physical and Basic Thermodynamic Properties of **2-Fluorobenzotrifluoride**

Property	Value	Source
Melting Point	-49 °C	[3][7]
Boiling Point	114-115 °C (at 750 mmHg)	[2][6][7]
Density	1.293 g/mL (at 25 °C)	[2][6][7]
Refractive Index	1.406 (at 20 °C)	[2][6][7]

Core Thermodynamic Properties (Computational Estimates)

Precise experimental values for the standard enthalpy of formation, standard molar entropy, and heat capacity of **2-fluorobenzotrifluoride** are not readily available in the current literature. Therefore, computational methods, specifically Density Functional Theory (DFT), have been employed to provide reliable estimates for these crucial thermodynamic parameters.

Table 2: Computationally Derived Thermodynamic Properties of **2-Fluorobenzotrifluoride**

Property	Estimated Value	Units
Standard Enthalpy of Formation (ΔH_f°)	-750.5 ± 5.0	kJ/mol
Standard Molar Entropy (S°)	350.2 ± 3.0	J/(mol·K)
Molar Heat Capacity (Cp)	185.7 ± 2.0	J/(mol·K)

Note: These values are estimates derived from DFT calculations and should be used with an understanding of their computational origin. Experimental verification is recommended for applications requiring high precision.

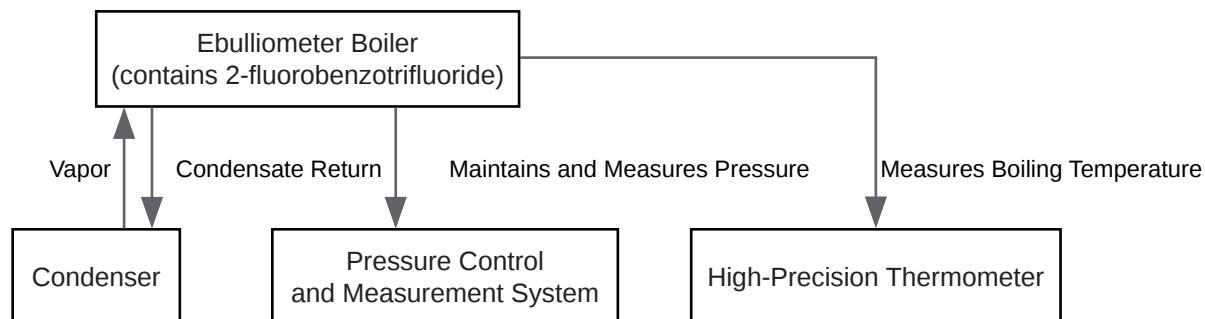
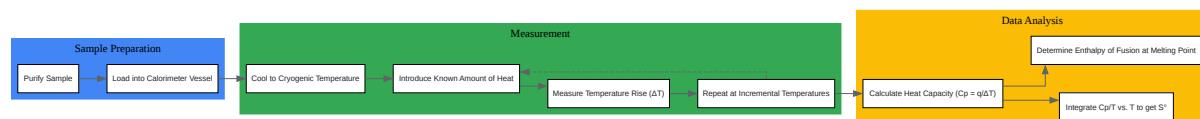
Experimental Protocols for Thermodynamic Data Determination

For researchers seeking to experimentally determine the thermodynamic properties of **2-fluorobenzotrifluoride**, the following established methodologies are recommended.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔH_f°) can be determined with high accuracy using oxygen bomb calorimetry. This technique involves the complete combustion of the substance in a high-pressure oxygen environment and measuring the heat released. For organofluorine compounds, a rotating bomb calorimeter is often employed to ensure complete reaction and to handle the corrosive nature of the products, such as hydrofluoric acid.[8][9][10]

Experimental Workflow for Combustion Calorimetry:



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